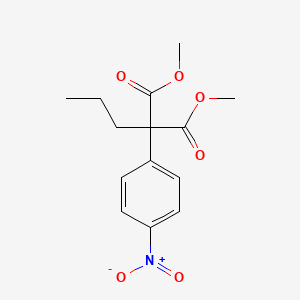

Dimethyl 2-(4-nitrophenyl)-2-propylmalonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 2-(4-nitrophenyl)malonate is a chemical compound with the molecular formula C11H11NO6 . It’s a derivative of malonic acid, where two of the hydrogen atoms are replaced by methyl groups and one of the hydrogen atoms in the phenyl group is replaced by a nitro group .

Synthesis Analysis

While specific synthesis methods for Dimethyl 2-(4-nitrophenyl)-2-propylmalonate are not available, similar compounds have been synthesized through various methods. For instance, transition metal complexes with azo dye derived from 4-nitroaniline and 3,5-dimethylphenol have been synthesized .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as elemental analysis, electronic data, FT-IR, UV-Vis, and 1HNMR . These techniques can provide valuable information about the molecular structure of the compound.Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol has been studied extensively and is considered a benchmark reaction to assess the activity of nanostructured materials . This reaction could potentially be relevant to this compound, given the presence of the 4-nitrophenyl group.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 2,4-Dinitrophenylhydrazine is a flammable solid and harmful if swallowed . It’s important to note that these properties may not directly apply to this compound.科学的研究の応用

Synthesis and Molecular Structure

The synthesis of dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate and its molecular structure has been explored, revealing insights into its complex chemical behavior. The compound presents a pyrazole ring and a phenyl ring attached in a specific manner, demonstrating the intricacy of its molecular structure. This research contributes to the understanding of the chemical and physical properties of nitrophenyl derivatives, providing a basis for further chemical synthesis and material science applications (Jiménez-Cruz et al., 2003).

Boron Neutron Capture Therapy (BNCT)

Research into the synthesis and characterization of boronated metallophthalocyanine, utilizing a precursor similar to dimethyl 2-(4-nitrophenyl)-2-propylmalonate, highlights its potential application in Boron Neutron Capture Therapy for cancer. This innovative approach represents a significant step forward in the development of tumor-seeking boron delivery agents, which are crucial for the effective treatment of cancer through BNCT (Kahl & Li, 1996).

Enantioselective Synthesis

The compound's derivatives have been used in the enantioselective synthesis of nitrocyclopropanes, showcasing the role of organocatalytic conjugate addition in achieving high enantioselectivities. This research underscores the importance of nitrophenyl derivatives in organic synthesis, particularly in creating molecules with specific chirality, which is vital for pharmaceutical applications (Xuan et al., 2009).

Photolabile Polymers

A novel cationic polymer synthesized from a precursor similar to this compound has been studied for its ability to switch forms upon light irradiation. This innovative material demonstrates significant potential for applications in delivering and releasing genetic materials and in antibacterial surfaces, highlighting the compound's versatility in material science (Sobolčiak et al., 2013).

Ion Sensing and Environmental Monitoring

This compound derivatives have been utilized in the development of sensors for environmental monitoring, such as detecting barium ions in geological samples. This research indicates the compound's utility in creating sensitive and selective sensors for environmental and industrial applications (Hassan et al., 2003).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, 2,4-Dinitrophenylhydrazine is classified as a flammable solid and is harmful if swallowed . It’s important to handle all chemicals with care and use appropriate personal protective equipment.

将来の方向性

While specific future directions for Dimethyl 2-(4-nitrophenyl)-2-propylmalonate are not available, research in the field of nitrophenol derivatives is ongoing. For example, the catalytic reduction of 4-nitrophenol by nanostructured materials is a topic of current research . Additionally, the synthesis of heterocycles by 2-naphthol-based multicomponent reactions is another area of active research .

特性

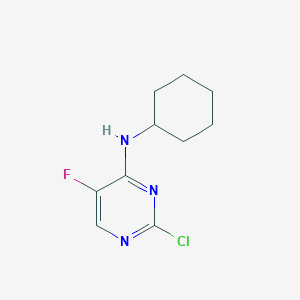

IUPAC Name |

dimethyl 2-(4-nitrophenyl)-2-propylpropanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-5-7-11(8-6-10)15(18)19/h5-8H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDFIWKBOWHCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)diethylamine](/img/structure/B2841276.png)

![Ethyl 4-[(2,4-dimethylphenyl)sulfanyl]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B2841278.png)

![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2841280.png)

![N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2841283.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide](/img/structure/B2841286.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2841289.png)